(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a diethylamino sulfonyl group, a methoxyphenyl group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable methoxyphenyl precursor with a sulfonyl chloride derivative under basic conditions to introduce the diethylamino sulfonyl group.
Coupling with Nitrobenzene: The methoxyphenyl intermediate is then coupled with nitrobenzene through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Formation of the Propenamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, ammonia, various nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acids, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino sulfonyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the nitrophenyl group may participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s structure allows for more complex interactions and reactions, making it valuable in advanced research and industrial applications.
Properties
IUPAC Name |
(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-22(5-2)30(27,28)16-11-12-19(29-3)17(14-16)21-20(24)13-10-15-8-6-7-9-18(15)23(25)26/h6-14H,4-5H2,1-3H3,(H,21,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJFTYJINJOKB-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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